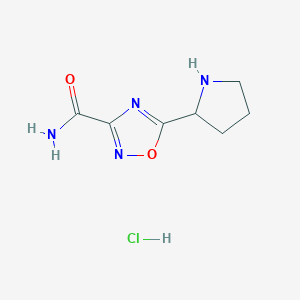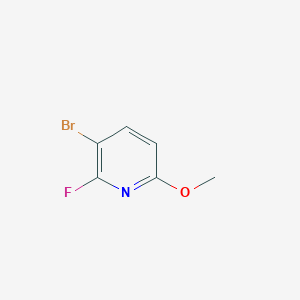
2-Bromo-6-(trifluoromethoxy)benzyl chloride
Vue d'ensemble
Description
2-Bromo-6-(trifluoromethoxy)benzyl chloride is an organobromine compound with a wide range of applications in organic synthesis. It is a colorless liquid with a boiling point of 89-90 °C and a melting point of -41 °C. It is used as a precursor for the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. It is also used in the synthesis of other organobromine compounds, such as bromobenzophenone and bromoacetophenone.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2-Bromo-6-(trifluoromethoxy)benzyl chloride is utilized in the synthesis of various organic compounds. For instance, it is involved in the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium and its isomerization to afford 2-bromo-6-(trifluoromethoxy)phenyllithium. These intermediates are crucial for further transformations, leading to the synthesis of complex organic structures, including naphthalenes and their derivatives through aryne intermediates. The process showcases the compound's role in facilitating complex chemical transformations and its versatility in organic synthesis (Schlosser & Castagnetti, 2001).
Trifluoromethoxylation
The compound is instrumental in trifluoromethoxylation reactions, a process of introducing the trifluoromethoxy group into organic molecules. For example, it is involved in the nucleophilic displacement of activated bromides to form aliphatic trifluoromethyl ethers. This reaction signifies the compound's importance in introducing fluorinated groups into organic molecules, enhancing their properties for various applications, such as pharmaceuticals and agrochemicals (Marrec et al., 2010).
Catalysis and Enantioselective Reactions
2-Bromo-6-(trifluoromethoxy)benzyl chloride is employed in catalytic processes and enantioselective reactions. For instance, it is part of the synthesis of an electronically deficient atropisomeric diphosphine ligand, which shows high performance in Ir-catalyzed asymmetric hydrogenation of quinolines. This application underlines the compound's role in facilitating stereoselective synthesis, crucial for producing pharmaceuticals with specific desired activities (Zhang et al., 2012).
Material Science and Sensing Applications
The compound's derivatives are also explored in material science and sensing applications. For instance, zinc(II) coordination polymers synthesized using derivatives of 2-Bromo-6-(trifluoromethoxy)benzyl chloride exhibit selective sorption of CO2 over N2 and show potential in fluorescence sensing. This illustrates the compound's utility in developing materials with specific sorption characteristics and sensing capabilities, essential in environmental monitoring and materials science (Hua et al., 2015).
Propriétés
IUPAC Name |
1-bromo-2-(chloromethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-3-7(5(6)4-10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDXZKYLWFHYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethoxy)benzyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



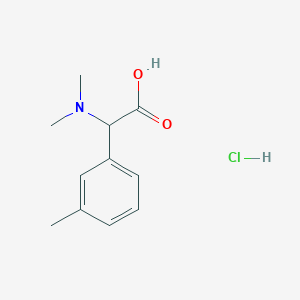
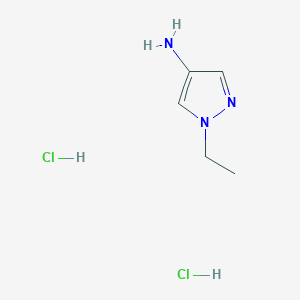
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1379709.png)
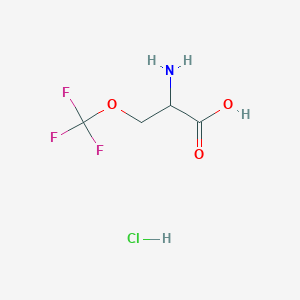
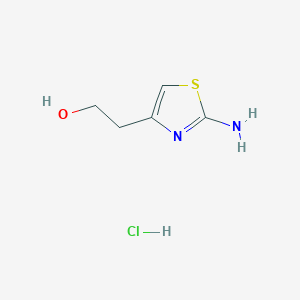
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)
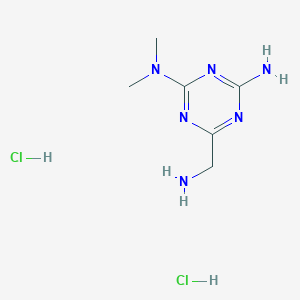
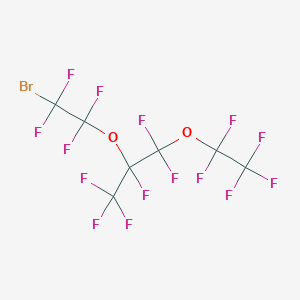
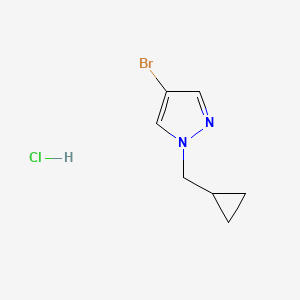
![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)
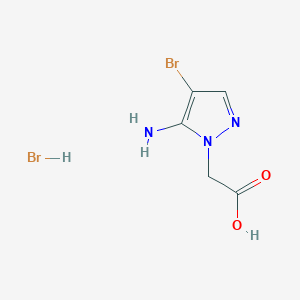
![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)
